5-Nitrobenzene-1,2,4-tricarboxylic acid
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Overview
Description
1,2,4-Benzenetricarboxylic acid, 5-nitro- is an organic compound with the molecular formula C9H5NO8. It is a derivative of 1,2,4-benzenetricarboxylic acid, where a nitro group is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-benzenetricarboxylic acid, 5-nitro- typically involves the nitration of 1,2,4-benzenetricarboxylic acid. The process includes dissolving 1,2,4-benzenetricarboxylic acid in sulfuric acid, followed by the slow addition of nitric acid. The reaction mixture is then stirred, and the resulting precipitate is filtered and washed to obtain the target product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1,2,4-Benzenetricarboxylic acid, 5-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, 5-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, plasticizers, dyes, inks, and adhesives.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-nitro- depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid (Trimellitic acid): A precursor to the nitro derivative, used in similar applications.
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid): Another isomer with different substitution patterns, used in polymer synthesis.
1,2,4,5-Benzenetetracarboxylic acid: Extensively used in the synthesis of MOFs and coordination polymers.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
61837-53-4 |
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Molecular Formula |
C9H5NO8 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
5-nitrobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
KIJSTVJEIVFGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
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